2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound “2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . It’s a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Scientific Research Applications
Crystallography and Structural Analysis
The study of crystal structures of similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals intricate details about their molecular conformations, indicating a folded conformation where the pyrimidine ring inclines at various angles to the benzene ring. This structural insight is crucial for understanding the molecular interactions and stability of these compounds (Subasri et al., 2017).
Medicinal Chemistry and Biological Evaluation
Derivatives of the compound have been synthesized and evaluated for their biological activities, such as their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies are pivotal for developing new pesticides that are more effective and potentially less harmful to the environment (Fadda et al., 2017).
Another area of application involves the synthesis of compounds for potential antiasthma agents, highlighting the role of structural modification in enhancing biological activity and developing therapeutic agents (Medwid et al., 1990).
Synthesis of Heterocycles
The synthesis of novel heterocycles incorporating a thiadiazole moiety demonstrates the versatility of pyrimidinyl derivatives in generating a wide array of bioactive compounds. These synthetic approaches are foundational for discovering new drugs and materials with specific functional properties (Salam et al., 2017).
Antimicrobial and Antitumor Activities
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown significant antimicrobial activity. These studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Abunada et al., 2008).
In addition, certain derivatives have demonstrated potent antitumor activity, offering promising avenues for cancer treatment. The ability of these compounds to induce apoptosis through G1 cell-cycle arrest provides valuable insights into their mechanisms of action and potential therapeutic applications (Fares et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . The compound also induces apoptosis within these cells .
properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-14-9-15(2)19(16(3)10-14)25-18(29)12-30-22-20-21(23-13-24-22)28(27-26-20)11-17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQANNWWMVVOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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